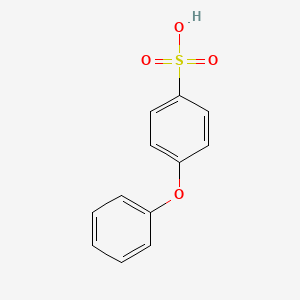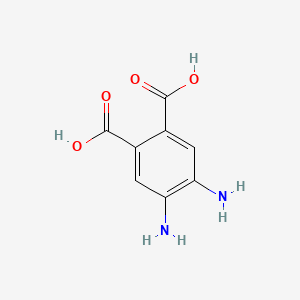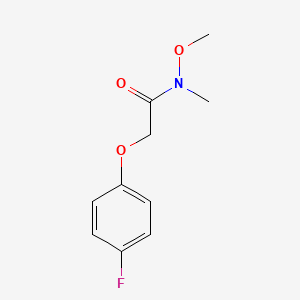
3-Phenylprop-2-en-1-amine
Vue d'ensemble
Description
3-Phenylprop-2-en-1-amine is a chemical compound that features an amino group attached to a styrene molecule. This compound is known for its versatility and is used in various applications, including polymer synthesis and as a building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of styrene with formaldehyde and ammonia, resulting in the formation of aminomethyl styrene. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, aminomethyl styrene is often produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert aminomethyl styrene into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield styrene oxides, while substitution reactions can produce a wide range of substituted styrene derivatives .
Applications De Recherche Scientifique
3-Phenylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: This compound derivatives are used in the development of biomaterials and drug delivery systems.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of aminomethyl styrene involves its ability to undergo various chemical reactions due to the presence of the amino group. This functional group can interact with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl polystyrene: A polymeric form of aminomethyl styrene used in solid-phase peptide synthesis.
Benzylamine: A related compound with similar reactivity but different applications.
Poly(styrene-co-divinylbenzene): A copolymer that includes styrene units and is used in various industrial applications.
Uniqueness
3-Phenylprop-2-en-1-amine is unique due to its combination of the styrene backbone with an amino group, providing a versatile platform for chemical modifications and applications. Its ability to undergo a wide range of reactions makes it valuable in both research and industrial settings .
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2 |
Clé InChI |
RDAFNSMYPSHCBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCN |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Nitrobenzyl)sulfanyl]pyridine](/img/structure/B8789089.png)



![N-[(3-bromophenyl)methyl]quinoline-6-carboxamide](/img/structure/B8789122.png)



